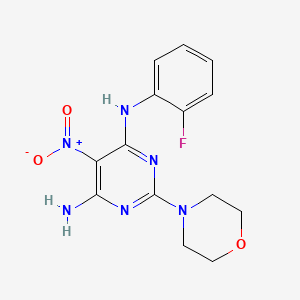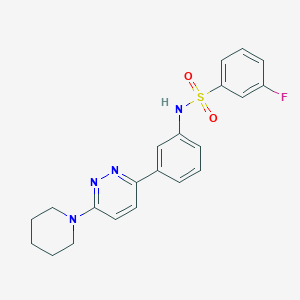
N-(2-fluorophenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-(2-FLUOROPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorophenyl group, a morpholine ring, and a nitropyrimidine core, which contribute to its unique chemical properties and reactivity.
準備方法
The synthesis of N4-(2-FLUOROPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multiple steps, including the formation of the pyrimidine core, the introduction of the nitro group, and the attachment of the fluorophenyl and morpholine moieties. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to achieve higher efficiency and cost-effectiveness.
化学反応の分析
N4-(2-FLUOROPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The fluorophenyl and morpholine groups can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its interactions with biological molecules and potential as a biochemical probe.
Medicine: Evaluating its pharmacological properties and potential as a therapeutic agent.
Industry: Utilizing its unique chemical properties in the development of new materials and industrial processes.
作用機序
The mechanism of action of N4-(2-FLUOROPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The fluorophenyl group may enhance binding affinity, while the morpholine ring can influence the compound’s solubility and stability. The nitropyrimidine core plays a crucial role in the compound’s reactivity and overall biological activity.
類似化合物との比較
N4-(2-FLUOROPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE can be compared with other similar compounds, such as:
N4-(2-CHLOROPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
N4-(2-FLUOROPHENYL)-2-(PIPERIDIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE: Contains a piperidine ring instead of a morpholine ring.
N4-(2-FLUOROPHENYL)-2-(MORPHOLIN-4-YL)-5-AMINOPYRIMIDINE-4,6-DIAMINE: The nitro group is replaced with an amino group. These comparisons highlight the unique aspects of N4-(2-FLUOROPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE, such as its specific functional groups and their influence on the compound’s properties and applications.
特性
分子式 |
C14H15FN6O3 |
|---|---|
分子量 |
334.31 g/mol |
IUPAC名 |
4-N-(2-fluorophenyl)-2-morpholin-4-yl-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C14H15FN6O3/c15-9-3-1-2-4-10(9)17-13-11(21(22)23)12(16)18-14(19-13)20-5-7-24-8-6-20/h1-4H,5-8H2,(H3,16,17,18,19) |
InChIキー |
PVGUPLWOBGWWHT-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC(=C(C(=N2)NC3=CC=CC=C3F)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B11262604.png)
![2-((6-butyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11262617.png)
![1-cyclopropyl-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11262618.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11262637.png)
![ethyl 3-(N-(4-carbamoylphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B11262638.png)
![N-(2,5-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11262644.png)
![4-Chloro-N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]benzenesulfonamide](/img/structure/B11262646.png)


![ethyl 4-({[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B11262668.png)
![N-(3-fluorophenyl)-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B11262675.png)
![2-Methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-nitrobenzamide](/img/structure/B11262685.png)
![N-(3-chlorophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11262686.png)
![6-(3,4-dimethylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11262691.png)
